![molecular formula C11H15N5O4 B12410036 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one is a nucleoside analog, which is structurally related to naturally occurring nucleosides. This compound is known for its significant biological activity and is often studied for its potential therapeutic applications, particularly in antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside analog.
Methylation: The final step involves the methylation of the amino group on the purine base, typically using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the purine ring using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with modified hydroxyl groups.
Reduction: Reduced purine derivatives.
Substitution: Substituted nucleoside analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding nucleoside metabolism and its role in cellular processes.
Medicine
In medicine, 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one is investigated for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery. Its versatility and biological activity make it a valuable asset in various industrial applications.
Wirkmechanismus
The mechanism of action of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting viral replication and inducing cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes such as DNA polymerase and reverse transcriptase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the methylamino group.
Guanosine: Another naturally occurring nucleoside with a similar purine base but different sugar moiety.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the hydroxyl group at the 2’ position.
Uniqueness
The uniqueness of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one lies in its methylamino group, which enhances its biological activity and specificity. This modification allows for stronger interactions with target enzymes and nucleic acids, making it a more potent antiviral and anticancer agent compared to its naturally occurring counterparts.
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5?,6-,7-/m1/s1 |
InChI-Schlüssel |
XEZUVZDXOQPEKT-JXBXZBNISA-N |
Isomerische SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)CO)O |
Kanonische SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

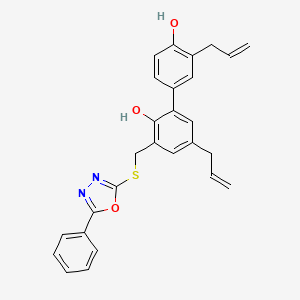
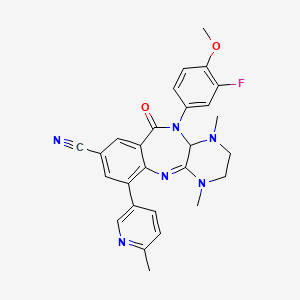
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
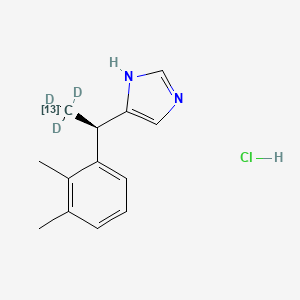
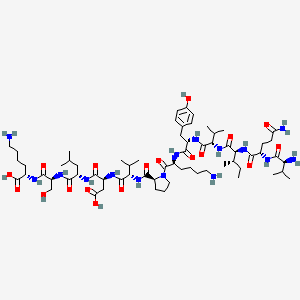

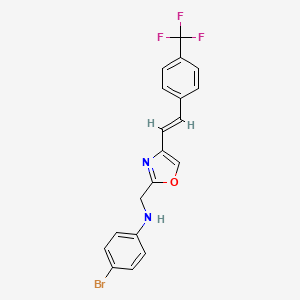
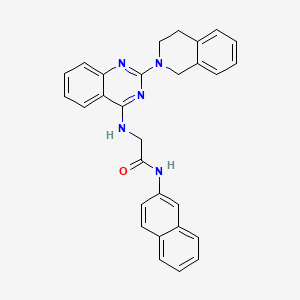
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

